molecular formula C19H21NO2 B6169675 1-methyl-N-(naphthalen-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxamide CAS No. 2416233-52-6

1-methyl-N-(naphthalen-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxamide

Cat. No.: B6169675
CAS No.: 2416233-52-6
M. Wt: 295.4
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Description

1-methyl-N-(naphthalen-2-yl)-2-oxabicyclo[222]octane-4-carboxamide is a complex organic compound featuring a bicyclic structure fused with a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(naphthalen-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxamide typically involves multiple steps:

    Formation of the Bicyclic Core: The bicyclo[2.2.2]octane core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile. For instance, cyclohexadiene and maleic anhydride can be used under thermal conditions to form the bicyclic structure.

    Introduction of the Naphthalene Moiety: The naphthalene group can be introduced via a Friedel-Crafts acylation reaction. Naphthalene is reacted with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Amidation: The final step involves the formation of the carboxamide group. This can be achieved by reacting the carboxylic acid derivative of the bicyclic compound with methylamine under dehydrating conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene moiety. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide. Lithium aluminum hydride (LiAlH₄) is a typical reducing agent used for this purpose.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring. Halogenation, nitration, and sulfonation are common examples, using reagents like bromine (Br₂), nitric acid (HNO₃), and sulfuric acid (H₂SO₄), respectively.

Major Products

    Oxidation: Oxidation of the naphthalene ring can yield naphthoquinones.

    Reduction: Reduction of the carboxamide group can produce the corresponding amine.

    Substitution: Halogenation can produce halonaphthalenes, while nitration can yield nitronaphthalenes.

Scientific Research Applications

Chemistry

In chemistry, 1-methyl-N-(naphthalen-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Its structural similarity to certain bioactive molecules suggests it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and resins, due to its rigid bicyclic structure which can impart desirable mechanical properties.

Mechanism of Action

The mechanism by which 1-methyl-N-(naphthalen-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxamide exerts its effects depends on its interaction with molecular targets. For instance, if used as a drug, it may bind to specific receptors or enzymes, altering their activity. The naphthalene moiety can engage in π-π interactions, while the bicyclic core can provide steric hindrance, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-N-(phenyl)-2-oxabicyclo[2.2.2]octane-4-carboxamide: Similar structure but with a phenyl group instead of a naphthalene moiety.

    1-methyl-N-(naphthalen-1-yl)-2-oxabicyclo[2.2.2]octane-4-carboxamide: Similar structure but with the naphthalene group attached at a different position.

Uniqueness

1-methyl-N-(naphthalen-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxamide is unique due to the specific positioning of the naphthalene moiety, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

This detailed overview provides a comprehensive understanding of 1-methyl-N-(naphthalen-2-yl)-2-oxabicyclo[222]octane-4-carboxamide, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

2416233-52-6

Molecular Formula

C19H21NO2

Molecular Weight

295.4

Purity

95

Origin of Product

United States

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